N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]cyclohexanecarboxamide
Description
N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]cyclohexanecarboxamide is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties
Properties
IUPAC Name |
N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(15-6-2-1-3-7-15)22-16-12-10-14(11-13-16)19-23-18-9-5-4-8-17(18)21(26)24-19/h4-5,8-13,15H,1-3,6-7H2,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSWGEKHLDTZLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]cyclohexanecarboxamide typically involves a multi-step process. One common method includes the reaction of phthalic anhydride with anilines and anthranilamide in water without any catalyst . This eco-friendly, one-pot synthesis is advantageous due to its simplicity and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied. This includes the use of water as a solvent, which is non-toxic, non-flammable, and reusable .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .
Scientific Research Applications
N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclooxygenase, which plays a role in inflammation and pain pathways . Additionally, it may interact with bacterial cell walls, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-oxo-3,4-dihydroquinazolin-2-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
N-arylbenzamides: These compounds also possess anti-inflammatory and analgesic properties.
Uniqueness
N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]cyclohexanecarboxamide is unique due to its specific substitution pattern, which enhances its biological activity and potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
